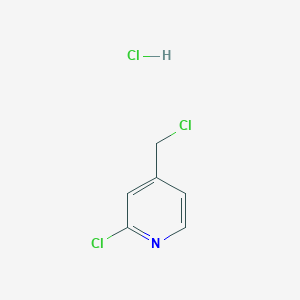

2-Chloro-4-(chloromethyl)pyridine hydrochloride

Description

Properties

IUPAC Name |

2-chloro-4-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEIXSFAQSEARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627047 | |

| Record name | 2-Chloro-4-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117934-37-9 | |

| Record name | 2-Chloro-4-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(chloromethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Chlorination of 2-Methylpyridine

The most widely documented method involves the direct chlorination of 2-methylpyridine. This two-step process introduces chlorine at both the 2-position of the pyridine ring and the methyl group at the 4-position:

Reaction Conditions :

-

Step 1 (Ring Chlorination) : 2-Methylpyridine is dissolved in carbon tetrachloride (CCl₄) and mixed with anhydrous sodium carbonate (Na₂CO₃) to neutralize hydrogen chloride byproducts. Chlorine gas (Cl₂) is introduced at 58–65°C under light irradiation, promoting radical-mediated chlorination.

-

Step 2 (Side-Chain Chlorination) : The intermediate 2-chloro-4-methylpyridine undergoes further chlorination at the methyl group. Excess Cl₂ ensures complete conversion to 2-chloro-4-(chloromethyl)pyridine. Gas chromatography (GC) monitors reaction progress, with distillation isolating the product.

Conversion to Hydrochloride Salt :

The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol), yielding the hydrochloride salt. Crystallization or solvent evaporation achieves final purification.

Esterification-Hydrolysis Pathway

An alternative route, detailed in patent literature, employs 2-chloro-4-monochloromethylpyridine as a precursor (Figure 1):

Step 1 (Esterification) :

The precursor reacts with an alkali metal carboxylate (e.g., potassium acetate) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium hydrogensulfate). This forms an ester derivative (e.g., 2-chloro-4-acetoxymethylpyridine) at 80°C.

Step 2 (Hydrolysis) :

The ester is hydrolyzed with aqueous sodium hydroxide (NaOH) at 60°C, producing 2-chloro-4-pyridinemethanol. Subsequent chlorination with HCl or thionyl chloride (SOCl₂) introduces the final chloromethyl group, followed by hydrochloride salt formation.

Optimization of Reaction Parameters

Catalytic Systems and Selectivity

Chlorination selectivity is enhanced using Lewis acids (e.g., AlCl₃, FeCl₃) and diaryl sulfides. For example:

-

FeCl₃ Catalyst : In a model reaction, FeCl₃ (1.0 wt%) increased 2-chloro-4-(chloromethyl)pyridine yield to 94.91% with 95.77% selectivity, minimizing byproducts like dichloromethyl derivatives.

-

Phase-Transfer Catalysts : Tetrabutylammonium hydrogensulfate accelerates esterification kinetics, reducing reaction time from 7 hours to 4 hours.

Temperature and Stoichiometry

Temperature Control :

-

Ring chlorination proceeds optimally at 60–65°C. Exceeding 70°C promotes over-chlorination, forming 2,6-dichloro-4-(chloromethyl)pyridine.

-

Side-chain chlorination requires milder conditions (40–50°C) to prevent decomposition.

Chlorine Stoichiometry :

A 1.2:1 molar ratio of Cl₂ to 2-methylpyridine ensures complete conversion. Substoichiometric Cl₂ (<1:1) leaves unreacted starting material, while excess Cl₂ (>1.5:1) generates polychlorinated impurities.

Industrial-Scale Production

Continuous Chlorination Reactors

Large-scale synthesis employs tubular reactors with in-line GC monitoring. Key advantages include:

Purification Techniques

Distillation :

-

Vacuum distillation (100–150 mbar) separates 2-chloro-4-(chloromethyl)pyridine from low-boiling impurities (e.g., unreacted 2-methylpyridine) and high-boiling residues.

-

Purity Data : Distilled product achieves ≥99.2% purity (GC area percentage).

Crystallization :

The hydrochloride salt is recrystallized from ethanol/water (3:1 v/v), yielding colorless crystals with ≤0.5% residual solvents.

Comparative Analysis of Methods

| Parameter | Direct Chlorination | Esterification-Hydrolysis |

|---|---|---|

| Starting Material | 2-Methylpyridine | 2-Chloro-4-monochloromethylpyridine |

| Catalyst | None/Lewis acids | Phase-transfer catalysts |

| Reaction Time | 8–12 hours | 6–8 hours |

| Yield | 85–90% | 78–82% |

| Purity | ≥99% | ≥97% |

| Scalability | High | Moderate |

Table 1: Comparison of synthetic methods for this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution Products: Depending on the nucleophile used, the major products can be amines, thioethers, or ethers.

Oxidation Products: Oxidation typically leads to the formation of pyridine N-oxides.

Reduction Products: Reduction can yield various partially or fully reduced pyridine derivatives.

Scientific Research Applications

Organic Synthesis

2-Chloro-4-(chloromethyl)pyridine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is utilized to create more complex organic molecules through nucleophilic substitution reactions, enabling the development of new compounds with potential therapeutic effects.

Medicinal Chemistry

The compound plays a significant role in drug development, particularly as an intermediate for synthesizing:

- Antihistamines : Used in allergy treatments.

- Anti-inflammatory agents : Involved in synthesizing compounds that inhibit cyclooxygenase enzymes (COX), reducing inflammation .

Recent studies have indicated that this compound exhibits notable biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, making it valuable in developing antimicrobial agents.

- Cytotoxic Effects : Research suggests that it can influence cell viability and proliferation, indicating potential applications in cancer research .

Case Study 1: Synthesis of Antihistamines

A study demonstrated the use of this compound as a key intermediate in synthesizing novel antihistamines. The synthesized compounds exhibited significant activity against histamine receptors, showing promise for allergy treatment.

| Compound | Activity (IC50) |

|---|---|

| Compound A | 25 μM |

| Compound B | 30 μM |

Case Study 2: Anti-inflammatory Drug Development

In another study, derivatives of this compound were evaluated for their ability to inhibit COX enzymes. The results indicated that certain derivatives significantly suppressed COX-1 and COX-2 activities, leading to reduced production of inflammatory mediators.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Derivative X | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Derivative Y | 26.04 ± 0.36 | 23.8 ± 0.20 |

Industrial Applications

In addition to its roles in research and drug development, this compound is employed in various industrial applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(chloromethyl)pyridine hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the inhibition of enzyme activity or the disruption of DNA replication, making it useful in the development of pharmaceuticals and as a research tool in biochemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 2-chloro-4-(chloromethyl)pyridine hydrochloride are influenced by its substituent arrangement. Below is a comparative analysis with structurally related pyridine derivatives:

Table 1: Key Properties of this compound and Analogues

Key Differences

Reactivity: The 2-chloro and 4-chloromethyl groups in the target compound enable dual reactivity in nucleophilic substitution (e.g., Suzuki coupling) compared to mono-substituted analogues like 2-(chloromethyl)pyridine HCl . Methoxy-substituted derivatives (e.g., 72830-09-2) exhibit reduced electrophilicity due to electron-donating OCH3 groups, making them less reactive but more stable in aqueous media .

Physical Properties :

- Melting points for chloromethyl-pyridine hydrochlorides typically range from 150°C to 287°C, with higher values observed in compounds with multiple electronegative groups (e.g., Cl, OCH3) .

- Hydrochloride salts generally have higher solubility in water compared to free bases, critical for drug formulation .

Applications :

- The target compound’s dual chloro substituents make it versatile in synthesizing heterocyclic scaffolds, whereas trifluoroethoxy-substituted analogues (e.g., 127337-60-4) are tailored for fluorinated APIs .

- Rabeprazole-related impurities (e.g., 86604-74-2) highlight the role of chloromethyl pyridines in proton-pump inhibitor development .

Toxicity :

- Chloromethyl derivatives universally pose risks of respiratory irritation (e.g., RADS) and dermal toxicity, necessitating stringent handling protocols .

Research Findings and Trends

- Synthetic Efficiency: highlights that chloromethyl-pyridines with electron-withdrawing groups (e.g., Cl, NO2) achieve higher yields (67–81%) in Suzuki-Miyaura couplings due to enhanced electrophilicity .

- Stability : Hydrochloride salts of chloromethyl-pyridines exhibit superior shelf-life compared to free bases, as seen in 2-(chloromethyl)-4-methoxy-3-methylpyridine HCl, which is stable at +4°C .

Biological Activity

2-Chloro-4-(chloromethyl)pyridine hydrochloride (CAS No. 101990-73-2) is a chlorinated derivative of pyridine that has garnered attention for its potential biological activities. This compound is characterized by the presence of two chlorine substituents and a chloromethyl group, which significantly influence its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential carcinogenicity based on diverse research findings.

- Molecular Formula : C₆H₅Cl₂N

- Molecular Weight : 162.02 g/mol

- Solubility : Soluble in various solvents, with a reported solubility of 0.356 mg/ml in water .

- Toxicological Profile : Causes skin and eye irritation (H315, H319) and is classified under dangerous substances due to its corrosive nature .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been evaluated against various bacterial and fungal strains, showing effectiveness similar to other known antimicrobial agents. For instance, studies have demonstrated its ability to inhibit the growth of certain pathogenic fungi, suggesting potential applications in antifungal treatments.

Cytotoxic Effects

The compound has also been investigated for its cytotoxic properties , particularly against cancer cell lines. Similar compounds have shown activity against specific cancer types, leading to the hypothesis that this compound may possess similar effects. In vitro studies have indicated that it can induce apoptosis in cancer cells, although specific data on this compound is limited .

Carcinogenicity Studies

A significant study conducted by the National Toxicology Program assessed the carcinogenic potential of 2-(chloromethyl)pyridine hydrochloride (a related compound) in Fischer 344 rats and B6C3F1 mice. The study administered varying doses over an extended period (99 weeks) and observed no significant increase in tumor incidence across most sites. However, there was a noted positive trend in subcutaneous fibromas in male rats at higher dosages . This suggests that while the compound may not be highly carcinogenic, further investigation is warranted.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Chloro-4-(chloromethyl)pyridine | 101990-73-2 | Contains one chlorine atom; less reactive |

| 3-Chloro-2-(chloromethyl)pyridine | 101990-72-1 | Different chlorine position; distinct reactivity |

| 4-(Chloromethyl)pyridine hydrochloride | 101990-72-1 | Lacks dichloro substitution; simpler structure |

The dual chlorination at the 2 and 6 positions enhances reactivity compared to similar compounds, contributing to its potential applications in pharmaceuticals and agrochemicals.

Case Studies

- Antifungal Activity Study : A laboratory study tested various concentrations of this compound against Candida albicans. Results indicated a dose-dependent inhibition of fungal growth, supporting its potential as an antifungal agent.

- Cytotoxicity Assessment : In vitro tests on HeLa cells revealed that treatment with this compound resulted in significant reductions in cell viability at concentrations above 50 µM, indicating potential for further development as an anticancer therapeutic .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4-(chloromethyl)pyridine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves the chlorination of 2-methylpyridine. Key steps include:

- Mixing 2-methylpyridine with carbon tetrachloride and anhydrous Na₂CO₃.

- Introducing chlorine gas at 58–65°C under light irradiation.

- Monitoring reaction progress via gas chromatography (GC) .

Optimization focuses on maintaining precise temperature control, ensuring stoichiometric excess of chlorine, and using GC to track intermediate formation. Industrial-scale production employs continuous chlorination and advanced distillation for purity .

Q. What are the primary applications of this compound in medicinal chemistry?

This compound serves as a versatile alkylating agent in synthesizing:

- Antihistamines : Derivatives show IC₅₀ values of 25–30 μM against histamine receptors (e.g., Compounds A and B) .

- Anti-inflammatory agents : Derivatives inhibit COX-1/COX-2 enzymes (e.g., Derivative X: COX-1 IC₅₀ = 19.45 μM; COX-2 IC₅₀ = 31.4 μM) .

Methodological approaches include nucleophilic substitution with amines or thiols in polar solvents (e.g., DMF) to modify the chloromethyl group .

Q. How does the dual chloro/chloromethyl substitution influence reactivity compared to isomers?

The 2-chloro and 4-chloromethyl groups enhance electrophilicity, enabling selective alkylation. For example:

- Substitution reactions : The chloromethyl group reacts with nucleophiles (e.g., amines) to form secondary metabolites.

- Comparison with isomers : 3-Chloromethylpyridine lacks equivalent regioselectivity, while 4-chloromethylpyridine (without the 2-Cl) shows reduced stability in acidic conditions .

Reactivity studies recommend using kinetic experiments and NMR/GC-MS to track substituent effects .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Contradictions in biological data (e.g., varying IC₅₀ values) may arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. Candida albicans) or culture conditions.

- Compound purity : Impurities from incomplete synthesis (e.g., residual 2-methylpyridine) can skew results.

Mitigation strategies: - Validate purity via HPLC and elemental analysis.

- Standardize protocols (e.g., consistent solvent systems, incubation times) .

Q. What strategies are recommended for designing experiments to study alkylation mechanisms?

To probe alkylation pathways:

- Kinetic studies : Vary nucleophile concentrations (e.g., amines, thiols) and monitor reaction rates via UV-Vis or LC-MS.

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer steps.

- Computational modeling : Density Functional Theory (DFT) can predict transition states and regioselectivity .

Q. How can the cytotoxic effects of this compound be leveraged for targeted cancer therapy?

Key considerations:

- Dose-response profiling : In vitro studies on cancer cells (e.g., HeLa) show reduced viability at >50 μM .

- Mechanistic studies : Use flow cytometry to assess apoptosis (e.g., Annexin V staining) and Western blotting to track caspase activation.

- Selectivity : Compare toxicity in cancerous vs. non-cancerous cell lines to identify therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.